6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine
Description
6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic compound featuring a fused pyrazole-pyridine core. The pyrazolo[3,4-b]pyridine scaffold is recognized for its planar and aromatic structure, which is critical for interactions with biological targets such as kinases, receptors, and enzymes . This compound is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrazolo[3,4-b]pyridine derivatives, which exhibit diverse biological activities, including kinase inhibition, anti-inflammatory effects, and antimicrobial properties .
Properties
Molecular Formula |
C6H3ClFN3 |
|---|---|
Molecular Weight |
171.56 g/mol |
IUPAC Name |
6-chloro-3-fluoro-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3ClFN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) |
InChI Key |
JIGUQKCKAPCKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)F)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Outcomes and Optimization
| Entry | Oxammonium Hydrochloride (g) | Molar Ratio (Catalyst:Raw Material) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 10 | 1:1 | 6 | 43 |
| 2 | 50 | 5:1 | 8 | 71 |
| 3 | 25 | 2.5:1 | 8 | 85 |
- Increasing the catalyst amount improves the yield significantly, with the highest yield (85%) obtained at a 2.5:1 molar ratio of oxammonium hydrochloride to 2-chloro-3-pyridyl formaldehyde.
- The reaction proceeds under mild conditions, is operationally simple, and yields a product with good purity without requiring extensive chromatographic purification.
- This method is environmentally friendly and suitable for industrial scale-up due to its high yield and mild conditions.
Adaptation for this compound
While direct literature on the exact preparation of this compound is limited, the synthetic principles from closely related compounds apply:
- The introduction of fluorine at position 3 typically involves starting from fluorinated pyridine derivatives such as 2-chloro-5-fluoronicotinic acid.
- A multi-step approach includes reduction of the acid to hydroxymethyl derivative, oxidation to formyl derivative, and subsequent ring closure with hydrazine hydrate to form the pyrazolo ring.
- Halogenation steps (chlorination and fluorination) are carefully controlled to achieve the desired substitution pattern.
Example from Related Fluorinated Pyrazolo[3,4-b]pyridine Synthesis
A four-step synthesis of 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine illustrates the complexity and safety considerations relevant to fluorinated derivatives:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Reduction of 2-chloro-5-fluoronicotinic acid to 2-chloro-3-hydroxymethyl-5-fluoropyridine | Sodium borohydride, N,N-carbonyldiimidazole, methanol | Mild conditions, good yield |
| 2 | Oxidation to 2-chloro-3-formyl-5-fluoropyridine | Sodium hypochlorite/potassium bromide/tetramethylpiperidine oxide | Controlled oxidation |
| 3 | Ring closure with hydrazine hydrate | Heating in solvent with base | Forms pyrazolo ring |
| 4 | Iodination | Mild iodination conditions | Halogen introduction |
- This method avoids strong corrosive acids and hazardous diazonium salt reactions, improving safety and scalability.
- Similar strategies can be adapted for fluorine and chlorine substitution at the 6 and 3 positions respectively.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2-chloro-3-pyridyl formaldehyde, fluorinated pyridines |
| Solvent | Dimethylformamide (DMF), dichloromethane (for extraction) |
| Catalyst | Oxammonium hydrochloride (hydroxylamine hydrochloride) |
| Temperature | 60°C |
| Reaction Time | 6-8 hours |
| Yield Range | 43% to 85% depending on catalyst amount |
| Purification | Simple workup; minimal chromatography required |
| Safety and Environmental | Mild conditions, avoids strong acids and hazardous reagents |
| Industrial Suitability | High due to yield, mild conditions, and simple operation |
Research Findings and Considerations
- The ring-closure reaction is the critical step forming the fused pyrazolo[3,4-b]pyridine core.
- Catalyst loading significantly affects yield, with an optimal molar ratio around 2.5:1 (catalyst:substrate).
- The presence of halogen substituents (Cl, F) influences reactivity and must be introduced or preserved carefully during synthesis.
- The methods reported avoid harsh reagents and conditions, supporting safer and more sustainable production.
- Although specific synthesis of this compound is less documented, extrapolation from analogs provides a reliable synthetic framework.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 is highly susceptible to nucleophilic displacement due to its electron-withdrawing nature and steric accessibility. Key reactions include:
A. Amination
Reaction with amines under basic or catalytic conditions replaces the chlorine with amino groups. For example:
-
Piperidine derivatives: Substitution occurs at 60–110°C using triethylamine as a base, yielding >70% product .
-
Aryl amines: Buchwald–Hartwig coupling with palladium catalysts enables C–N bond formation at the C6 position .
B. Alkoxy/Hydroxy Substitution
Methanol or ethanol under reflux with K₂CO₃ replaces chlorine with methoxy/ethoxy groups. Yields range from 65% to 85% depending on reaction time .
Electrophilic Aromatic Substitution
The fluorine at position 3 directs electrophiles to specific positions on the pyridine ring:
A. Nitration
Nitration occurs at the C5 position of the pyridine ring under mixed acid (HNO₃/H₂SO₄) conditions, producing 5-nitro derivatives .
B. Halogenation
Bromine in acetic acid selectively substitutes the C7 position (pyrazole ring), forming 7-bromo-6-chloro-3-fluoro derivatives .
Ring Functionalization via Cyclocondensation
The compound participates in Gould–Jacobs reactions to form extended heterocycles:
A. Formation of Pyrazolo[3,4-b]pyridines
Reaction with diethyl 2-(ethoxymethylene)malonate under POCl₃ yields 4-chloro-substituted fused pyrimidines (85% yield) .
B. Triazole Fusion
Cyclization with hydrazine derivatives at 120°C produces triazolo-pyrazolo-pyridines, utilized in kinase inhibitor synthesis .
Cross-Coupling Reactions
A. Suzuki–Miyaura Coupling
The chlorine atom undergoes palladium-catalyzed coupling with aryl boronic acids at 80°C, forming biaryl derivatives (70–90% yield) .
B. Sonogashira Coupling
Reaction with terminal alkynes introduces alkyne groups at C6, enabling further functionalization .
Comparative Reactivity of Substituents
| Position | Substituent | Reactivity | Key Reactions |
|---|---|---|---|
| C6 | Cl | High (nucleophilic substitution) | Amination, alkoxylation, coupling |
| C3 | F | Moderate (directs electrophiles) | Nitration, bromination |
| C4/C7 | H | Low | Electrophilic substitution under harsh conditions |
Reaction Optimization Data
Stability and Side Reactions
Scientific Research Applications
6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]pyridin-6-one Derivatives
Compounds with a pyrazolo[3,4-b]pyridin-6-one scaffold (e.g., derivatives S14a–g, S15a–x) lack MNK1/2 inhibitory activity despite having substituents equivalent to active analogs. This highlights the necessity of an intact aromatic pyridine ring rather than a carbonyl group at position 6 for kinase inhibition .
4,6-Diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
This derivative demonstrates potent MNK1/2 inhibition due to its planar structure and aromatic substituents. The 3-amine group and phenyl rings at positions 4 and 6 enhance π-π stacking and hydrogen-bonding interactions, underscoring the importance of substituent positioning .
6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
The pyrazolo[3,4-c]pyridine isomer (vs. 3,4-b) exhibits distinct physicochemical properties:
- Molecular Weight : 205.18 g/mol
- pKa : 11.40 (predicted)
- Boiling Point : 258.5°C (predicted)
The tetrahydro ring reduces planarity, likely diminishing kinase affinity compared to fully aromatic analogs.
Halogenation and Functional Group Variations
3-Boc-6-fluoro-1H-pyrazolo[3,4-b]pyridine
The tert-butoxycarbonyl (Boc) group at position 3 improves solubility and serves as a protective group in synthesis. However, the Boc group’s bulkiness may hinder target binding compared to smaller substituents like chlorine .
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine
- Molecular Formula : C₈H₈ClN₃O
4-(Aryl)amino-5-carboethoxy Derivatives
Compounds 7–13 (e.g., 4-(aryl)amino-5-carboethoxy-1,3-dimethyl derivatives) demonstrate how amino and ester groups at positions 4 and 5 influence NMR spectral profiles and intermolecular interactions, such as hydrogen bonding .
Catalytic Efficiency
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalysts achieve higher yields (85–92%) in pyrazolo[3,4-b]pyridine synthesis compared to traditional catalysts (e.g., ZnCl₂: 65–70%) due to enhanced surface area and recyclability .
One-Pot Syntheses
A one-pot method using [bmim][BF₄] ionic liquid and FeCl₃·6H₂O enables efficient synthesis of 4-aryl-5-cyano-3-methyl derivatives (e.g., compound 4) at 80°C, achieving moderate to good yields (60–75%) .
Kinase Inhibition
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa (Predicted) | Key Substituents |
|---|---|---|---|---|
| 6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine | C₆H₃ClFN₃ | 171.56 | ~3.5 (Cl), ~8.5 (F) | Cl (C6), F (C3) |
| 6-Methyl-3-(trifluoromethyl)-... [3,4-c]pyridine | C₈H₁₀F₃N₃ | 205.18 | 11.40 | CF₃ (C3), CH₃ (C6) |
| 3-Boc-6-fluoro-1H-pyrazolo[3,4-b]pyridine | C₁₁H₁₃FN₂O₂ | 236.23 | N/A | Boc (C3), F (C6) |
Biological Activity
6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
This compound features a fused pyrazole and pyridine ring system characterized by the presence of chlorine and fluorine substituents. The molecular formula is with a molecular weight of approximately 171.56 g/mol. The compound's planar structure facilitates significant interactions with biological targets, enhancing its potential as a therapeutic agent.
The primary mechanism of action for this compound involves its ability to inhibit TRK activity. TRKs play crucial roles in cellular processes such as proliferation, differentiation, and survival. By binding to the active sites of these kinases, the compound prevents their phosphorylation, thereby disrupting downstream signaling pathways associated with cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The compound's ability to induce apoptosis in these cells makes it a candidate for further development in oncology .
Table 1: Summary of Anticancer Activities
| Cancer Type | Cell Line | Activity Observed |
|---|---|---|
| Lung Cancer | A549 | Inhibition of cell proliferation |
| Colorectal Cancer | HCT116 | Induction of apoptosis |
| Breast Cancer | MDA-MB-231 | Significant reduction in viability |
Other Biological Activities
In addition to its anticancer effects, this compound has been studied for its potential anti-inflammatory and antibacterial properties. Its structural similarities to other pyrazole derivatives known for these activities suggest that it may also exhibit similar effects in these areas .
Case Studies and Research Findings
Several studies have highlighted the biological potential of pyrazolo[3,4-b]pyridines:
- Study on TRK Inhibition : A study demonstrated that this compound effectively inhibits TRK activity with an IC50 value indicating potent inhibition compared to other known inhibitors.
- Antiproliferative Effects : In vivo studies showed that this compound significantly reduced tumor growth in mouse models bearing human cancer xenografts. The results indicated a promising therapeutic index for further clinical development .
- Molecular Modeling Studies : Molecular docking simulations have provided insights into the binding affinities and orientations of this compound within TRK active sites, corroborating experimental findings regarding its inhibitory effects on kinase activity .
Q & A
Q. What are common synthetic routes for preparing 6-chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives?
Key methods include cyclocondensation of 5-aminopyrazoles with carbonyl-containing substrates. For example, Jachak et al. reported a one-pot reaction using 5-amino-3-aryl-1H-pyrazoles, benzoylacetonitriles, and pyrazole-4-carboxaldehydes catalyzed by ammonium acetate or triethylamine . Alternatively, intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine can undergo nucleophilic substitution with amines to introduce substituents .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation relies on 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to assign proton/carbon environments, particularly resolving regioisomers via HMBC cross-peaks . Single-crystal X-ray crystallography definitively resolves molecular geometry, as shown in studies analyzing peri-interactions between substituents and the core heterocycle .
Q. What are the typical physical and chemical properties of these derivatives?
They exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to their aromatic core and halogen substituents. Stability studies indicate sensitivity to strong nucleophiles at elevated temperatures, requiring inert atmospheres. The electron-withdrawing Cl and F groups enhance electrophilicity at specific positions, facilitating functionalization .
Advanced Research Questions
Q. How are enantioselective syntheses of pyrazolo[3,4-b]pyridine derivatives achieved?
Asymmetric Friedel-Crafts alkylation/cyclization using chiral Rh(III) catalysts enables enantioselective synthesis. For instance, reactions between 5-aminopyrazoles and α,β-unsaturated 2-acyl imidazoles yield derivatives with 85–99% enantiomeric excess (ee) . Catalyst selection and reaction optimization (e.g., temperature, solvent) are critical for chirality induction.
Q. What methodologies establish structure-activity relationships (SAR) for kinase inhibitors based on this scaffold?
SAR involves systematic substituent variation, enzymatic assays, and computational modeling. In FGFR kinase inhibitor studies, substitutions at C3 and C6 were correlated with potency via molecular docking simulations, identifying hydrophobic interactions and hydrogen bonding as key . QSAR models incorporating log P and steric parameters (e.g., Sterimol L/B2) refine activity predictions .
Q. How are green chemistry principles applied to synthesize these derivatives?
Meglumine-catalyzed one-pot multicomponent reactions use water as a solvent, achieving high atom economy and reduced waste. Optimized conditions (10 mol% catalyst, 60–80°C) yield 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives .
Q. What computational tools predict biological activity for these compounds?
Semiempirical methods (AM1) and DFT calculate electronic properties and optimize geometries for docking studies. In antileishmanial research, low-energy conformers were superimposed onto reference drugs (e.g., amodiaquine) to identify pharmacophoric overlaps . Molecular dynamics simulations assess ligand-target stability in kinase inhibition .
Q. How do electron-withdrawing groups (Cl, F) influence reactivity?
These groups deactivate the aromatic system, directing electrophilic attacks to less substituted positions. The 6-Cl substituent acts as a leaving group for nucleophilic substitutions (e.g., with amines), while 3-F stabilizes adjacent electrophilic centers, enabling regiocontrolled derivatization .
Q. What protocols evaluate antibacterial activity for these derivatives?
Broth microdilution assays determine MICs against Gram-positive/negative strains. Compounds like 6a and 8a showed MICs of 2–32 µg/mL against Staphylococcus aureus and Escherichia coli. Fluorescence-based assays assess membrane disruption mechanisms, while physicochemical properties (log P, polar surface area) predict bioavailability .
Q. How are regioselective functionalization challenges addressed?
Directing groups (e.g., methylthio at C3) bias electrophilic substitution, while transition metal catalysts enable cross-coupling at specific positions. The 6-Cl group facilitates Suzuki-Miyaura couplings for aryl/heteroaryl introductions .
Key Methodological Insights
- Synthetic Flexibility : Multiple pathways (cyclocondensation, nucleophilic substitution) allow diverse functionalization .
- Structural Precision : Advanced NMR and X-ray techniques resolve regioisomerism and substituent effects .
- Biological Targeting : Kinase inhibition and antibacterial activity are guided by SAR, QSAR, and docking studies .
- Sustainability : Green chemistry approaches reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
